molecular formula C16H23NO4 B12516775 2-Hydroxyethyl 8-anilino-8-oxooctanoate CAS No. 651768-03-5

2-Hydroxyethyl 8-anilino-8-oxooctanoate

Cat. No.: B12516775
CAS No.: 651768-03-5
M. Wt: 293.36 g/mol
InChI Key: AZWKCFRMYAQYFN-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 8-anilino-8-oxooctanoate is a chemical compound with the molecular formula C16H23NO4 It is known for its unique structure, which includes a hydroxyethyl group, an anilino group, and an oxooctanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 8-anilino-8-oxooctanoate typically involves the esterification of 8-anilino-8-oxooctanoic acid with 2-hydroxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 8-anilino-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The anilino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of anilino derivatives.

Scientific Research Applications

2-Hydroxyethyl 8-anilino-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 8-anilino-8-oxooctanoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the anilino group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-anilino-8-oxooctanoate: Similar structure but with a methyl ester group instead of a hydroxyethyl group.

    Ethyl 8-anilino-8-oxooctanoate: Similar structure with an ethyl ester group.

    8-anilino-8-oxooctanoic acid: The parent acid form of the compound.

Uniqueness

2-Hydroxyethyl 8-anilino-8-oxooctanoate is unique due to the presence of the hydroxyethyl group, which imparts different chemical and biological properties compared to its analogs. This group enhances its solubility in water and its ability to form hydrogen bonds, making it more versatile in various applications.

Properties

CAS No.

651768-03-5

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

2-hydroxyethyl 8-anilino-8-oxooctanoate

InChI

InChI=1S/C16H23NO4/c18-12-13-21-16(20)11-7-2-1-6-10-15(19)17-14-8-4-3-5-9-14/h3-5,8-9,18H,1-2,6-7,10-13H2,(H,17,19)

InChI Key

AZWKCFRMYAQYFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)OCCO

Origin of Product

United States

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